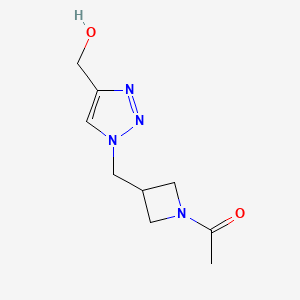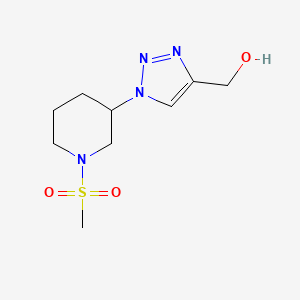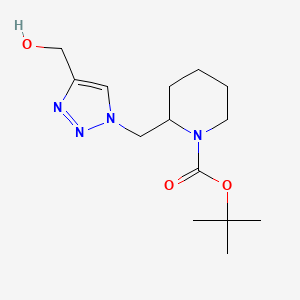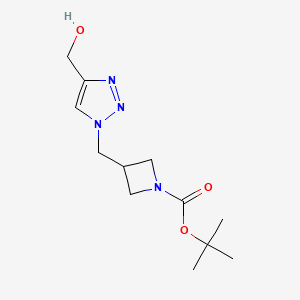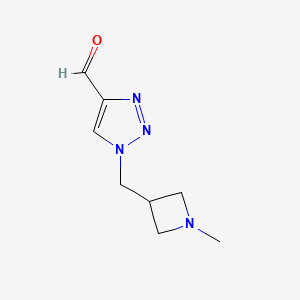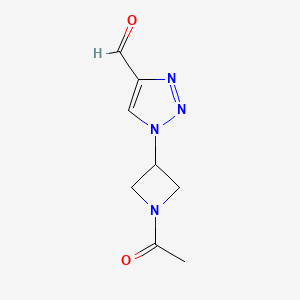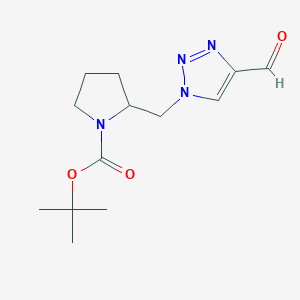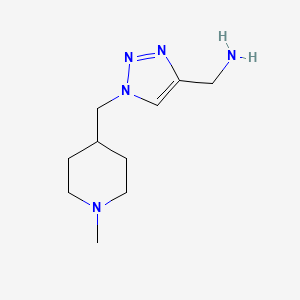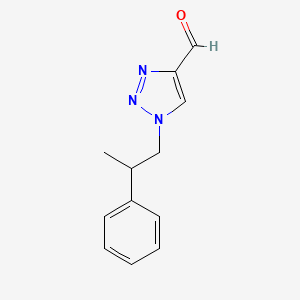
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one is complex, which makes it a subject of interest in areas like medicinal chemistry, organic synthesis, and drug development.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s important to note that similar compounds are often synthesized via metal-catalyzed reactions . Biocatalysis is also used for the synthesis of chiral drug intermediates .
Mechanism of Action
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one is a substrate for cytochrome P450 enzymes, which are involved in the metabolism of drugs. When this compound is metabolized by cytochrome P450 enzymes, it is converted to a variety of metabolites, including 2-chloro-1-methoxy-3,3-dimethylpyrrolidine (CMDMP) and 2-chloro-3,3-dimethylpyrrolidine (CDP). CMDMP and CDP are both active metabolites of this compound, and they are thought to be responsible for the biological activity of this compound.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of cytochrome P450 enzymes in vitro, suggesting that it may have an inhibitory effect on drug metabolism. Additionally, this compound has been shown to have an inhibitory effect on the proliferation of cancer cells in vitro, suggesting that it may have anti-cancer activity. Furthermore, this compound has been shown to have an inhibitory effect on the activity of the enzyme acetylcholinesterase, suggesting that it may have an effect on the nervous system.
Advantages and Limitations for Lab Experiments
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one has several advantages for use in laboratory experiments. It has a high solubility in water, low toxicity, and low volatility. Additionally, it is relatively inexpensive and easy to synthesize.
However, this compound also has several limitations. It is not readily available commercially, and it is difficult to obtain in large quantities. Additionally, it is not very stable and has a short shelf life.
Future Directions
There are several potential future directions for research involving 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one. These include further research into the biochemical and physiological effects of this compound, research into the mechanism of action of this compound, research into the use of this compound in drug development, and research into the use of this compound in cancer research. Additionally, further research into the synthesis of this compound and the development of more stable derivatives may be beneficial. Finally, research into the use of this compound as an enzyme inhibitor and its potential use in the treatment of neurological disorders may be beneficial.
Scientific Research Applications
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one has been used in a variety of scientific studies, including drug development, cancer research, and the study of enzyme kinetics. It has been used as a substrate for enzymes such as cytochrome P450, which is involved in drug metabolism. This compound has also been used in the study of the reaction kinetics of cytochrome P450, as well as in the study of the structure-activity relationships of drugs. Additionally, this compound has been used in the study of the metabolism of drugs and in the study of cancer cell proliferation.
properties
IUPAC Name |
2-chloro-1-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-5-10(13)11(15)14-6-9(7-16-4)12(2,3)8-14/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRGJZIQPNLLOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C(C1)(C)C)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




